N'-(1,3-benzodioxol-5-ylmethylene)-2-methyl-3-furohydrazide
Description
N'-(1,3-Benzodioxol-5-ylmethylene)-2-methyl-3-furohydrazide is a hydrazide derivative featuring a 1,3-benzodioxole (piperonal) moiety linked via a methylene bridge to a hydrazide group, which is further substituted with a 2-methyl-3-furoyl group. This compound belongs to a class of hydrazide derivatives known for their diverse pharmacological and synthetic applications, including antimicrobial, anticancer, and catalytic properties.
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-11(4-5-18-9)14(17)16-15-7-10-2-3-12-13(6-10)20-8-19-12/h2-7H,8H2,1H3,(H,16,17)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKOPHGQFPBGGR-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound shares structural similarities with several hydrazide derivatives documented in the literature. Key analogues include:
(a) N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazides (3a–3b)
These derivatives, synthesized via condensation of hydrazides with benzaldehydes, differ in their aromatic substituents (e.g., benzimidazole vs. furoyl groups).
(b) [(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-Methyl-4-Oxo-4,5-Dihydro-1H-Imidazol-2-yl]Thio Derivatives (6d, 6e, 6f)
These compounds retain the benzodioxol-methylene core but incorporate thioether and ester functionalities (e.g., acetonitrile or ethyl acetate groups). For example, 6d (66% yield, m.p. 211–213°C) and 6e (68% yield, m.p. 204–208°C) exhibit distinct electronic properties due to their sulfur-containing substituents .
(c) N'-(Furan-2-ylmethylene) Derivatives
Compounds such as N'-{(E)-[5-(3-Nitrophenyl)-2-Furyl]Methylene}Benzohydrazide (molecular weight 383.79 g/mol) and N'-(Furan-2-ylmethylene)-5-(4-((4-Methylbenzyl)Oxy)Phenyl)-1H-Pyrazole-3-Carbohydrazide share the furyl substituent but vary in nitro or aryloxy groups, impacting solubility and reactivity .
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